molecular formula C19H25N3O3 B7701569 N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7701569
M. Wt: 343.4 g/mol
InChI Key: PKOFHBWQZRTNHG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The cyclohexyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-methoxybenzamide
  • N-cyclohexyl-4-ethoxybenzamide
  • N-cyclohexyl-4-methylbenzamide

Uniqueness

N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to other similar compounds. This ring structure can influence the compound’s reactivity, stability, and potential interactions with biological targets.

Properties

IUPAC Name

N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-16-12-10-14(11-13-16)19-21-18(25-22-19)9-5-8-17(23)20-15-6-3-2-4-7-15/h10-13,15H,2-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFHBWQZRTNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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